

# A Technical Guide to Pyruvic Acid-13C,d4 for Advanced Research Applications

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## Compound of Interest

Compound Name: *Pyruvic acid-13C,d4*

Cat. No.: *B12403131*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of **Pyruvic acid-13C,d4**, a stable isotope-labeled compound crucial for modern metabolic research. This document details commercial suppliers, technical specifications, and key applications, including experimental protocols and quantitative data to facilitate its use in your research.

## Commercial Suppliers and Product Specifications

**Pyruvic acid-13C,d4** is available from several reputable suppliers specializing in stable isotope-labeled compounds. The following tables summarize the product specifications from leading vendors to aid in your procurement process.

Table 1: Commercial Supplier Information for **Pyruvic acid-13C,d4**

| Supplier                             | Product Name   | Catalog Number (Example) | Purity        | Isotopic Enrichment                      |
|--------------------------------------|--|--------------------------|---------------|--|
| Cambridge Isotope Laboratories, Inc. | Pyruvic acid (1- <sup>13</sup> C, 99%; D <sub>4</sub> , 98%) | CDLM-10674-1             | ≥98%          | ≥99 atom % <sup>13</sup> C, ≥98 atom % D |
| Sigma-Aldrich (Merck)                | Pyruvic acid-1- <sup>13</sup> C,d <sub>4</sub>               | Product number varies    | ≥97% (CP)     | ≥99 atom % <sup>13</sup> C, ≥97 atom % D |
| MedChemExpress                       | Pyruvic acid- <sup>13</sup> C,d <sub>4</sub>                 | HY-112539S               | Not specified | Not specified                            |

Table 2: Technical Data for **Pyruvic acid-13C,d4**

| Parameter           | Value   | Source  |
|---------------------|---|---|
| CAS Number          | 2244703-17-9  | Cambridge Isotope Laboratories, Inc.[1], Sigma-Aldrich[2] |
| Molecular Formula   | C <sub>3</sub> D <sub>4</sub> <sup>13</sup> CO <sub>3</sub> | MedChemExpress[3]   |
| Molecular Weight    | 93.08 g/mol   | Cambridge Isotope Laboratories, Inc.[1], Sigma-Aldrich[2] |
| Form                | Liquid  | Sigma-Aldrich[2]  |
| Storage Temperature | -80°C to -20°C, Protect from light, air and moisture        | Cambridge Isotope Laboratories, Inc.[1], Sigma-Aldrich[2] |

## Core Research Applications and Experimental Protocols

**Pyruvic acid-13C,d4** is a powerful tool in metabolic research, primarily utilized in metabolic flux analysis (MFA), hyperpolarized magnetic resonance imaging (MRI), and as an internal

standard in mass spectrometry-based quantification.

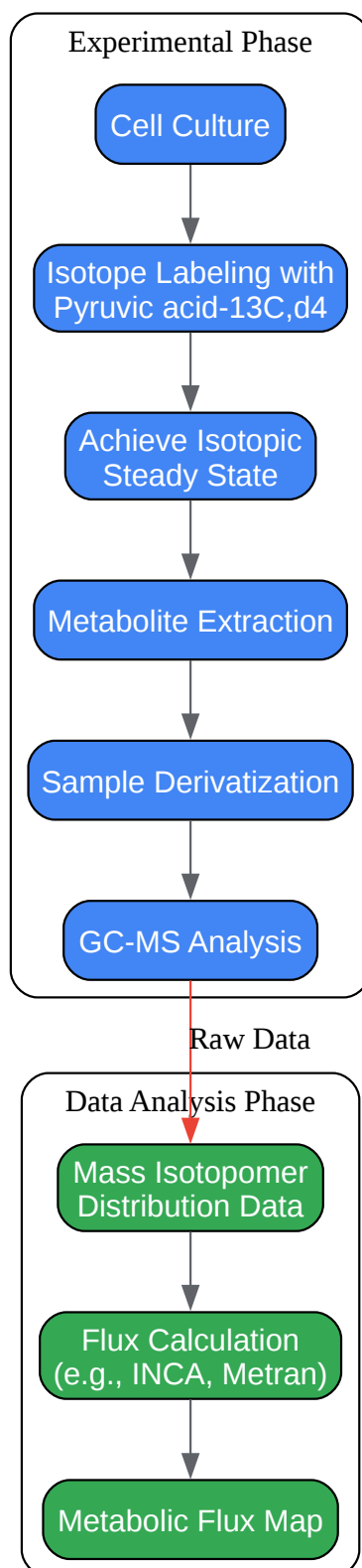
## Metabolic Flux Analysis (MFA)

$^{13}\text{C}$ -MFA is a technique used to quantify the rates (fluxes) of intracellular metabolic pathways. By introducing  $^{13}\text{C}$ -labeled substrates like **Pyruvic acid- $^{13}\text{C}$ ,d4** into a biological system, researchers can trace the path of the labeled carbon atoms through various metabolic reactions.

### Experimental Protocol: $^{13}\text{C}$ -MFA in Cell Culture

- **Cell Culture:** Culture cells of interest to a mid-logarithmic growth phase in a standard medium.
- **Isotope Labeling:** Replace the standard medium with a medium containing a known concentration of **Pyruvic acid- $^{13}\text{C}$ ,d4** and other necessary nutrients. The concentration of the tracer can vary, but a common starting point is to replace the unlabeled pyruvate in the medium.
- **Achieve Isotopic Steady State:** Incubate the cells in the labeling medium for a sufficient period to ensure that the intracellular metabolite pools have reached isotopic steady state. This can be determined by analyzing metabolite labeling at different time points.
- **Metabolite Extraction:** Harvest the cells and quench their metabolism rapidly, often using cold methanol or other solvent mixtures. Extract the intracellular metabolites.
- **Sample Derivatization:** For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), derivatize the extracted metabolites to increase their volatility. A common method is silylation.
- **GC-MS Analysis:** Analyze the derivatized samples by GC-MS to determine the mass isotopomer distributions of key metabolites, such as amino acids derived from the TCA cycle.
- **Flux Calculation:** Use specialized software (e.g., INCA, Metran) to fit the measured mass isotopomer distributions to a metabolic network model, thereby calculating the intracellular fluxes.

### Logical Workflow for $^{13}\text{C}$ -Metabolic Flux Analysis



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Caption: Workflow for  $^{13}\text{C}$ -Metabolic Flux Analysis using **Pyruvic acid- $^{13}\text{C},\text{d}_4$** .

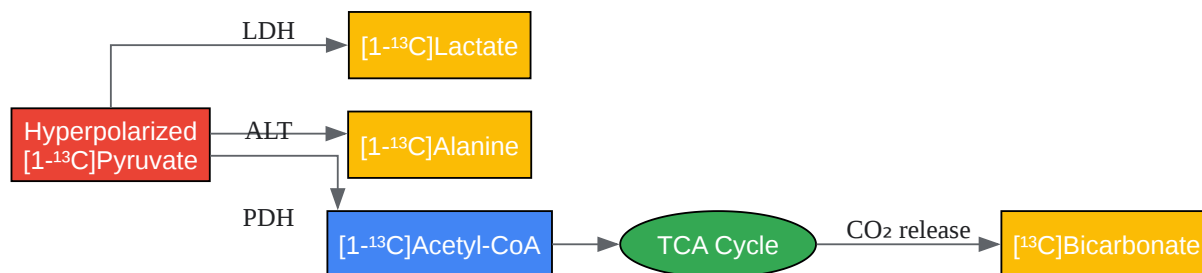
## Hyperpolarized $^{13}\text{C}$ Magnetic Resonance Imaging (MRI)

Hyperpolarization of  $^{13}\text{C}$ -labeled molecules, such as  $[1-^{13}\text{C}]$ pyruvate, can enhance the MRI signal by over 10,000-fold, enabling real-time, non-invasive imaging of metabolic pathways in vivo. The deuteration in **Pyruvic acid- $^{13}\text{C}$ ,d4** can further prolong the relaxation time of the  $^{13}\text{C}$  nucleus, extending the imaging window.

### Experimental Protocol: Hyperpolarized $^{13}\text{C}$ MRI in a Preclinical Model

- **Hyperpolarization:** A sample of **Pyruvic acid- $^{13}\text{C}$ ,d4**, mixed with a stable radical, is hyperpolarized at low temperatures (around 1 K) and high magnetic fields using dynamic nuclear polarization (DNP).
- **Dissolution:** The hyperpolarized sample is rapidly dissolved in a superheated aqueous solution to create an injectable solution.
- **Quality Control:** The pH, temperature, and concentration of the hyperpolarized solution are quickly checked to ensure they are within physiological limits.
- **Injection:** The hyperpolarized **Pyruvic acid- $^{13}\text{C}$ ,d4** solution is injected intravenously into the animal model.
- **MRI Data Acquisition:** Immediately following injection, dynamic  $^{13}\text{C}$  MRI or MRS data are acquired over the region of interest to track the conversion of hyperpolarized  $[1-^{13}\text{C}]$ pyruvate to its downstream metabolites, such as  $[1-^{13}\text{C}]$ lactate and  $[1-^{13}\text{C}]$ alanine.
- **Data Analysis:** The acquired spectra are analyzed to quantify the signal intensities of pyruvate and its metabolites over time. Kinetic modeling can be applied to determine the apparent rate constants of metabolic conversion (e.g., kPL for pyruvate to lactate conversion).

### Signaling Pathway: Pyruvate Metabolism in Hyperpolarized $^{13}\text{C}$ MRI



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Caption: Metabolic fate of hyperpolarized [1-<sup>13</sup>C]pyruvate.

## Internal Standard for LC-MS Quantification

Due to its identical chemical properties to endogenous pyruvic acid but different mass, **Pyruvic acid-<sup>13</sup>C,<sup>d4</sup>** is an ideal internal standard for accurate quantification of pyruvate in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS).

### Experimental Protocol: Pyruvate Quantification using LC-MS

- **Sample Preparation:** To a known volume or weight of the biological sample (e.g., plasma, cell extract), add a known amount of **Pyruvic acid-<sup>13</sup>C,<sup>d4</sup>** as an internal standard.
- **Protein Precipitation:** Precipitate proteins from the sample, typically using a cold organic solvent like acetonitrile or methanol.
- **Centrifugation:** Centrifuge the sample to pellet the precipitated proteins.
- **Supernatant Collection:** Collect the supernatant containing the pyruvate and the internal standard.
- **LC-MS Analysis:** Inject the supernatant into an LC-MS system. Separate pyruvate from other metabolites using a suitable chromatography column (e.g., a reversed-phase C18 column).
- **Mass Spectrometry Detection:** Detect the endogenous pyruvate and the **Pyruvic acid-<sup>13</sup>C,<sup>d4</sup>** internal standard using selected ion monitoring (SIM) or multiple reaction monitoring.

(MRM) in the mass spectrometer.

- **Quantification:** Calculate the concentration of endogenous pyruvate by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

## Quantitative Data from Research Applications

The following tables summarize key quantitative data from studies utilizing <sup>13</sup>C-labeled pyruvic acid, providing a reference for expected outcomes and method performance.

Table 3: Quantitative Data from Hyperpolarized <sup>13</sup>C MRI Studies

| Parameter                               | Value                          | Organism/System           | Reference                    |
|---|--------------------------------|---------------------------|------------------------------|
| Pyruvate to Lactate Rate Constant (kPL) | Varies by tumor type and grade | Preclinical cancer models | [Relevant research articles] |
| Lactate-to-Pyruvate Ratio               | Elevated in cancerous tissue   | Human prostate cancer     | [Relevant clinical studies]  |
| <sup>13</sup> C Polarization Level      | 20-40%                         | In vitro DNP              | [Relevant methods papers]    |

Table 4: Performance Metrics for LC-MS Quantification using Stable Isotope-Labeled Internal Standards

| Parameter                            | Typical Value                       | Notes                                     |
|--------------------------------------|-------------------------------------|---|
| Precision (CV%)                      | < 15%                               | Varies with concentration                 |
| Accuracy (% Recovery)                | 85-115%                             | Assessed by spiking known concentrations  |
| Lower Limit of Quantification (LLOQ) | Dependent on instrument sensitivity | Typically in the low ng/mL to pg/mL range |

This technical guide provides a foundational understanding of the applications of **Pyruvic acid-<sup>13</sup>C,d4** in research. For specific experimental conditions and troubleshooting, it is recommended to consult the detailed methodologies in the cited primary literature.

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